molecular formula C15H14BrNO B4433456 N-(3-bromobenzyl)-2-methylbenzamide

N-(3-bromobenzyl)-2-methylbenzamide

Cat. No.: B4433456
M. Wt: 304.18 g/mol
InChI Key: BFCPUCZZABVVQU-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-2-methylbenzamide is a benzamide derivative characterized by a 3-bromobenzyl group attached to the nitrogen atom of a 2-methylbenzamide core. The bromine atom at the meta position on the benzyl ring and the methyl group at the ortho position on the benzamide moiety define its structural uniqueness. These substituents influence its electronic properties, solubility, and biological interactions.

Its reactivity is modulated by the electron-withdrawing bromine and electron-donating methyl group, making it a versatile intermediate for further functionalization .

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-11-5-2-3-8-14(11)15(18)17-10-12-6-4-7-13(16)9-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCPUCZZABVVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromobenzyl)-2-methylbenzamide typically involves the reaction of 3-bromobenzylamine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: For industrial-scale production, the process may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired product. Purification is typically achieved through recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or thiols can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction typically yields amines or alcohols.

Scientific Research Applications

N-(3-bromobenzyl)-2-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies to understand the interaction of benzamide derivatives with biological targets such as enzymes and receptors.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-2-methylbenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromobenzyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the benzamide moiety can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural analogs and their differentiating features:

Compound Name Substituents/Modifications Unique Properties/Effects
N-(3-bromobenzyl)-2-methylbenzamide 3-bromobenzyl, 2-methylbenzamide Enhanced lipophilicity; potential for selective bioactivity
N-(3-acetylphenyl)-2-bromobenzamide 3-acetylphenyl, 2-bromo Acetyl group increases electron deficiency, altering reactivity
N-(3-chlorophenyl)-2-nitrobenzamide 3-chloro, 2-nitro Nitro group enhances electrophilicity; broader antimicrobial activity
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide Benzoxazole ring, nitro group Rigid benzoxazole core improves target binding affinity
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide Benzothiazole, dimethoxy groups Planar benzothiazole enhances intercalation with DNA/proteins

Key Observations :

  • Halogen Positioning : Bromine at the 3-position (meta) in the target compound contrasts with para-substituted analogs (e.g., 4-bromo-N-ethyl-3-fluorobenzamide ), which exhibit distinct electronic profiles. Meta substitution often reduces steric hindrance compared to ortho or para positions, favoring interactions with flat binding sites.

Chemical Reactivity and Stability

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability make this compound more reactive in nucleophilic substitutions than its chloro analog (e.g., N-(3-chlorophenyl)-2-nitrobenzamide ). However, chlorine analogs may exhibit higher stability under acidic conditions due to stronger C-Cl bonds.
  • Electron-Donating vs. Withdrawing Groups : The methyl group (electron-donating) at the 2-position stabilizes the benzamide core against oxidation, whereas acetyl or nitro groups (electron-withdrawing) in analogs like N-(3-acetylphenyl)-2-bromobenzamide increase susceptibility to reduction or nucleophilic attack .

Q & A

Q. What are the common synthetic routes for N-(3-bromobenzyl)-2-methylbenzamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling 2-methylbenzoic acid derivatives with 3-bromobenzylamine via amidation. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or EDCI/HOBt) and reacting with the amine under inert conditions. Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temp vs. reflux), and stoichiometric ratios. Purification via column chromatography or recrystallization is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • NMR : 1^1H NMR will show the aromatic protons (6.5–8.0 ppm), the methyl group (~2.5 ppm), and the benzyl CH2_2 (~4.5 ppm). 13^{13}C NMR confirms the carbonyl (165–170 ppm) and bromine-substituted carbons.
  • Mass Spectrometry : HRMS or ESI-MS verifies the molecular ion peak ([M+H]+^+) and bromine isotope pattern (1:1 ratio for 79^{79}Br and 81^{81}Br).
  • IR : A strong C=O stretch (~1650 cm1^{-1}) and N-H bend (~1550 cm1^{-1}) confirm amide formation .

Q. How can researchers validate the crystallinity and molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL or similar software provides definitive structural validation. Key parameters include bond lengths (C-Br: ~1.9 Å, C=O: ~1.2 Å) and torsion angles between aromatic rings. Crystallization solvents (e.g., ethanol/water mixtures) must be optimized to avoid twinning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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